P2X3 Antagonism: Direct Comparison with Des-Hydroxy Analog
This compound exhibits an EC50 of 80 nM for P2X3 receptor antagonism, measured in recombinant rat P2X3 expressed in Xenopus oocytes [1]. In contrast, the des-hydroxy analog 1-(3-phenoxypropyl)piperidine lacks detectable P2X3 antagonism at the same 10 μM screening concentration [2]. This demonstrates that the 4-hydroxyl group is essential for P2X3 engagement and is not a passive structural feature.
| Evidence Dimension | P2X3 receptor antagonism (EC50) |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | 1-(3-Phenoxypropyl)piperidine: No antagonism at 10 μM |
| Quantified Difference | >125-fold difference in potency (lower bound) |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes; compound tested at 10 μM |
Why This Matters
For programs targeting P2X3-mediated pain or genitourinary disorders, only the 4-hydroxy variant provides meaningful target engagement; the des-hydroxy analog is functionally inactive.
- [1] BindingDB. CHEMBL760761: P2X3 Antagonist Activity. EC50 = 80 nM against recombinant rat P2X purinoceptor 3 expressed in Xenopus oocytes. View Source
- [2] BindingDB. CHEMBL884064: P2X3 Antagonist Evaluation of 1-(3-Phenoxypropyl)piperidine. No antagonism at 10 μM. View Source
